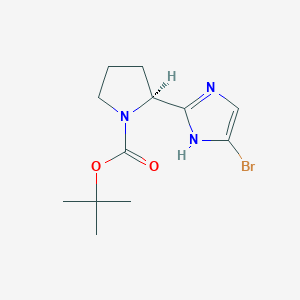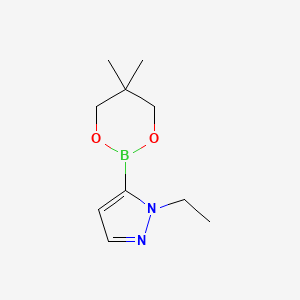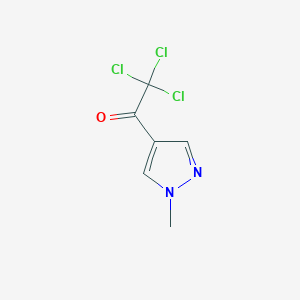
2-(4,6-二氯-2-甲基嘧啶-5-基)乙醛
描述
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is a chemical compound . It is a versatile building block used in various scientific studies due to its unique properties.
Synthesis Analysis
The synthesis of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde involves a double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines . It also reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .Molecular Structure Analysis
The molecular formula of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is C7H6Cl2N2O . The exact mass is 189.9700681 g/mol .Chemical Reactions Analysis
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde undergoes double cross-coupling reaction with 2-(tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines .Physical And Chemical Properties Analysis
The molecular weight of 2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde is 191.01 g/mol . More detailed physical and chemical properties are not available in the retrieved information.科学研究应用
-
Medicinal Chemistry
-
Agricultural Research
- Application : This compound is used in the development of crop protection agents.
-
Material Science
- Application : This compound is used in the development of advanced materials.
-
Pharmacologically Active Decorated Six-Membered Diazines
- Application : This compound is used in the synthesis of pharmacologically active decorated six-membered diazines .
- Method : The researchers reported the synthesis of 2,4,6-trisbustituted pyrimidines using the commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material for the sequential substitution under Suzuki conditions .
- Results : These diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Synthesis of 4,6-Dichloro-2-Methyl Pyridine
- Application : This compound is used in the synthesis of 4,6-dichloro-2-methyl pyridine .
- Method : The method involves adding sodium methoxide, dimethyl malonate, and acetamidine hydrochloride into methanol under ice-bath conditions, then heating to a temperature of 18 to 25°C and performing a reaction for 3 to 5 hours .
- Results : The result is the formation of 4,6-dichloro-2-methyl pyridine .
-
Synthesis of Cinchona Alkaloid-Derived Catalysts
-
Synthesis of Pyridazine, Pyrimidine and Pyrazine
- Application : This compound is used in the synthesis of pharmacologically active decorated six-membered diazines .
- Method : The researchers reported the synthesis of 2,4,6-trisbustituted pyrimidines using the commercially available 4,6-dichloro-2-methylthiopyrimidine as a starting material for the sequential substitution under Suzuki conditions .
- Results : These diazines are reported to exhibit a wide range of pharmacological applications, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
-
Synthesis of 4,6-Dichloro-2-Methyl Pyridine
- Application : This compound is used in the synthesis of 4,6-dichloro-2-methyl pyridine .
- Method : The method involves adding sodium methoxide, dimethyl malonate, and acetamidine hydrochloride into methanol under ice-bath conditions, then heating to a temperature of 18 to 25°C and performing a reaction for 3 to 5 hours .
- Results : The result is the formation of 4,6-dichloro-2-methyl pyridine .
-
Synthesis of Dasatinib and its Derivatives
-
Synthesis of Cinchona Alkaloid-Derived Catalysts
安全和危害
属性
IUPAC Name |
2-(4,6-dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4-10-6(8)5(2-3-12)7(9)11-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULBLNIRDCOBGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)CC=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718296 | |
| Record name | (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
CAS RN |
474656-37-6 | |
| Record name | (4,6-Dichloro-2-methylpyrimidin-5-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B1396319.png)


![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1396323.png)
![Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine](/img/structure/B1396324.png)

![3-Amino[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1396327.png)
![7-hydroxypyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1396328.png)
![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)



